4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a 3-methoxyazetidin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted pyrimidine derivative with a methoxyazetidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine
- 4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine
Uniqueness
4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the methoxyazetidinyl moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-9-5-14(6-9)11-4-10(8-2-3-8)12-7-13-11/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXSBULXIPDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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